3-(3-Ethoxy-4-methoxyphenyl)propanoic acid

Description

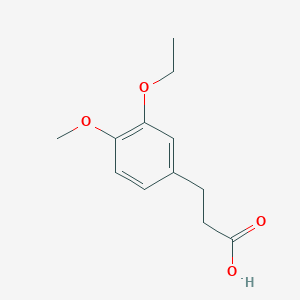

3-(3-Ethoxy-4-methoxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a propanoic acid backbone attached to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. Its structural features, particularly the ethoxy and methoxy substituents, influence its lipophilicity, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name |

3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHVCSPHJILQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)propanoic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating under reflux and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-(3-ethoxy-4-methoxyphenyl)acetic acid.

Reduction: Formation of 3-(3-ethoxy-4-methoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

2. Biology:

- Biological Activity Studies: Research has indicated potential biological activities associated with this compound, particularly its interactions with enzymes. It is being investigated for its role in metabolic processes and the modulation of gut microbiota, which could have implications for metabolic health .

3. Medicine:

- Therapeutic Properties: Preliminary studies suggest that 3-(3-Ethoxy-4-methoxyphenyl)propanoic acid may possess anti-inflammatory and analgesic effects. Its efficacy in treating conditions related to inflammation and pain is currently under investigation, making it a candidate for future therapeutic applications .

Case Study 1: Metabolic Benefits

A study highlighted the metabolic benefits of derivatives related to this compound, demonstrating its potential to improve insulin sensitivity and reduce hepatic steatosis in animal models. The findings suggest that compounds derived from dietary sources may regulate lipid metabolism and enhance metabolic health through gut microbiota modulation .

Case Study 2: Muscle Function Enhancement

Another research effort explored the effects of related compounds on muscle function, indicating that they could enhance grip strength and inhibit protein catabolism induced by exhaustive exercise. Such findings underscore the potential of these compounds in sports medicine and nutritional supplementation .

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Alkoxy vs. Hydroxy Groups: Compounds with hydroxy groups (e.g., DHCA, DHFA) are more polar and prone to phase-II metabolism (sulfation, glucuronidation) .

- Chlorinated Derivatives: The introduction of chlorine atoms (e.g., 3-(3-chloro-4-hydroxyphenyl)propanoic acid) significantly boosts antimicrobial activity, likely due to increased electrophilicity and target binding affinity .

- Heterocyclic Modifications: Derivatives like 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid exhibit enhanced antimicrobial activity, suggesting that planar heterocyclic systems improve interactions with bacterial enzymes or DNA .

Metabolic and Pharmacokinetic Profiles

- Colonic Metabolites: DHCA and DHFA, derived from dietary polyphenols, show prolonged plasma retention (Cmax: 220–340 nM; Tmax: 4–11 h) due to colonic absorption and conjugation .

- Esterified Derivatives: 3-(Methylthio)propanoic acid esters, such as methyl and ethyl esters, are volatile aroma compounds in pineapples, with concentrations varying by cultivar (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4) .

Key Research Findings

Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3-chloro-4-hydroxyphenyl)propanoic acid) from marine Streptomyces demonstrated selective inhibition of E. coli and S. Quinoline-modified analogs showed activity against Gram-positive bacteria, likely via Mg²⁺ chelation .

Biological Activity

3-(3-Ethoxy-4-methoxyphenyl)propanoic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, which contribute to its unique chemical properties and possible therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- Ethoxy group : Enhances solubility and bioavailability.

- Methoxy group : Contributes to the compound's interaction with biological targets.

This unique structure is believed to play a significant role in its biological activities.

Target Interactions

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Similar compounds have shown interactions with GPR41 receptors, which are implicated in lipid metabolism and energy homeostasis .

Mode of Action

The compound's mechanism likely involves:

- Stimulation of lipid catabolism : Activation of GPR41 receptors may enhance lipid breakdown, contributing to anti-obesity effects.

- Influence on cellular processes : As an amino acid derivative, it may modulate protein synthesis and other metabolic pathways.

Biochemical Pathways

The compound might be involved in several biochemical pathways:

- Lipid metabolism : By influencing the activity of enzymes related to fat breakdown.

- Gut microbiota interactions : Its metabolites could affect microbial composition, impacting overall metabolic health .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is absorbed in the gut and distributed widely throughout the body. It undergoes rapid metabolism primarily in the liver, leading to various conjugates that are excreted via the kidneys.

Absorption and Distribution

- Absorption : Likely occurs through passive diffusion due to its lipophilic nature.

- Distribution : Detected in various tissues, indicating potential systemic effects.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anti-obesity Effects

Research has suggested that compounds related to this structure can reduce weight gain and improve insulin sensitivity in animal models. The mechanisms involve modulation of gut microbiota and enhancement of lipid metabolism .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.